Cas no 190906-92-4 (tert-butyl 2-methyl-4-oxo-piperidine-1-carboxylate)
tert-butyl 2-methyl-4-oxo-piperidine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- 1-Boc-2-methylpiperidin-4-one
- tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate
- 1-Boc-2-methyl-4-piperidinone
- 1-BOC-2-METHYL-PIPERIDIN-4-ONE
- 1-BOC-2-METHYL-PIPERIDINONE
- 1-Piperidinecarboxylic acid, 2-methyl-4-oxo-, 1,1- dimethylethyl ester
- tert-Butyl 2-Methyl-4-oxo-piperidine-1-carboxylate
- 1-(tert-butoxycarbonyl)-2-methyl-4-oxopiperidine
- 1-(tert-butoxycarbonyl)-2-methylpiperidin-4-one
- 1-n-boc-2-methylpiperidin-4-one
- 1-t-butoxycarbonyl-2-methyl-4-piperidone
- 2-methyl-4-oxopiperidine,n-boc protected
- 2-methyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester
- N-(t-butyloxycarbonyl)-2-methyl-4-piperidone
- N-Boc-(+/-)-2-methyl-4-piperidone
- N-Boc-2-Methylpiperidone
- N-Boc-2-methyl-piperidone
- 1-Boc-2-methyl-4-piperidi...
- 2-Methyl-4-oxo-piperidine-1-Boc
- 1-N-BOC-2-METHYL-PIPERIDIN-4-ONE
- 2-Methylpiperidin-4-one, N-BOC protected
- 1-piperidinecarboxylic acid, 2-methyl-4-oxo-, 1,1-dimethylethyl ester
- 2-methyl-4-oxopiperidine, n-boc protected
- 2-Methyl-4-oxopiperidine-1-carboxylic acid tert-butyl ester
- 1,1-DIMETHYLETH
- tert-butyl 2-methyl-4-oxo-piperidine-1-carboxylate
-
- MDL: MFCD04035608
- Inchi: 1S/C11H19NO3/c1-8-7-9(13)5-6-12(8)10(14)15-11(2,3)4/h8H,5-7H2,1-4H3
- InChI Key: HQMYWQCBINPHBB-UHFFFAOYSA-N
- SMILES: O(C(N1CCC(CC1C)=O)=O)C(C)(C)C
Computed Properties
- Exact Mass: 213.13600
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 268
- Topological Polar Surface Area: 46.6
Experimental Properties
- Color/Form: White to Yellow Solid
- Boiling Point: 298.7℃ at 760 mmHg
- Flash Point: 134.5℃
- PSA: 46.61000
- LogP: 1.91280
tert-butyl 2-methyl-4-oxo-piperidine-1-carboxylate Security Information
- Signal Word:Warning
- Hazard Statement: H302;H315;H319
- Warning Statement: P261;P302+P352;P305+P351+P338
- Hazard Category Code: 36/37/38
- Safety Instruction: S26
-
Hazardous Material Identification:
- Safety Term:S26-36/37/39
- Storage Condition:Room temperature
- Risk Phrases:R36/37/38
tert-butyl 2-methyl-4-oxo-piperidine-1-carboxylate Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
tert-butyl 2-methyl-4-oxo-piperidine-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 037045-1g |
1-Boc-2-Methyl-4-piperidinone |
190906-92-4 | 97% | 1g |
£24.00 | 2022-02-28 | |
| Fluorochem | 037045-5g |
1-Boc-2-Methyl-4-piperidinone |
190906-92-4 | 97% | 5g |
£74.00 | 2022-02-28 | |
| Fluorochem | 037045-10g |
1-Boc-2-Methyl-4-piperidinone |
190906-92-4 | 97% | 10g |
£125.00 | 2022-02-28 | |
| Fluorochem | 037045-25g |
1-Boc-2-Methyl-4-piperidinone |
190906-92-4 | 97% | 25g |
£244.00 | 2022-02-28 | |
| AstaTech | 55932-5/G |
1-BOC-2-METHYL-4-PIPERIDINONE |
190906-92-4 | 97% | 5/G |
$80 | 2022-06-02 | |
| AstaTech | 55932-25/G |
1-BOC-2-METHYL-4-PIPERIDINONE |
190906-92-4 | 97% | 25/G |
$280 | 2022-06-02 | |
| AstaTech | 55932-100/G |
1-BOC-2-METHYL-4-PIPERIDINONE |
190906-92-4 | 97% | 100/G |
$812 | 2022-06-02 | |
| Alichem | A129005677-25g |
tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate |
190906-92-4 | 97% | 25g |
$286.20 | 2023-09-02 | |
| TRC | B423308-50mg |
tert-Butyl 2-Methyl-4-oxopiperidine-1-carboxylate |
190906-92-4 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B423308-100mg |
tert-Butyl 2-Methyl-4-oxopiperidine-1-carboxylate |
190906-92-4 | 100mg |
$ 65.00 | 2022-06-07 |
tert-butyl 2-methyl-4-oxo-piperidine-1-carboxylate Suppliers
tert-butyl 2-methyl-4-oxo-piperidine-1-carboxylate Related Literature
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
Additional information on tert-butyl 2-methyl-4-oxo-piperidine-1-carboxylate
Ter-butyl 2-methyl-4-oxo-piperidine-1-carboxylate (CAS No. 190906-92-4)
Ter-butyl 2-methyl-4-oxo-piperidine-1-carboxylate, also known by its CAS number 190906-92-4, is a versatile organic compound with significant applications in the field of organic synthesis and pharmaceutical chemistry. This compound belongs to the class of tertiary butyl esters, specifically derived from a piperidine derivative. Its structure features a piperidine ring with a ketone group at the 4-position and a tert-butyl ester group at the 1-position, along with a methyl substituent at the 2-position. This unique combination of functional groups makes it an attractive building block for various chemical transformations.
The synthesis of tert-butyl 2-methyl-4-oxo-piperidine-1-carboxylate typically involves multi-step processes, often starting from readily available starting materials such as aldehydes or ketones. The formation of the piperidine ring is a critical step, often achieved through intramolecular cyclization reactions. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing reaction times and improving yields. For instance, the use of transition metal catalysts, such as palladium or nickel complexes, has been reported to facilitate key steps in its synthesis.
In terms of physical properties, tert-butyl 2-methyl-4-oxo-piperidine-1-carboxylate is a white crystalline solid with a melting point around 135°C. Its solubility in common organic solvents like dichloromethane and ethyl acetate makes it suitable for various solution-phase reactions. The compound exhibits moderate stability under standard conditions but may undergo hydrolysis in the presence of strong acids or bases, leading to the formation of corresponding carboxylic acids or their salts.
The applications of tert-butyl 2-methyl-4-oxo-piperidine-1-carboxylate are diverse and expanding rapidly due to its role as an intermediate in drug discovery and development. Recent studies have highlighted its potential in the synthesis of bioactive molecules, particularly those with complex ring systems. For example, researchers have utilized this compound as a precursor for constructing bicyclic and tricyclic frameworks, which are common motifs in natural products and pharmacologically active agents.
In addition to its role in organic synthesis, tert-butyl 2-methyl-4-oxo-piperidine-1-carboxylate has shown promise in materials science applications. Its ability to form stable amides upon reaction with primary amines has led to its use in synthesizing polyamides and other functional polymers. These materials exhibit enhanced mechanical properties and thermal stability, making them candidates for high-performance applications in electronics and aerospace industries.
The environmental impact of tert-butyl 2-methyl-4-oxo-piperidine-1-carboxylate has also been a topic of recent research. Studies indicate that it undergoes biodegradation under aerobic conditions, suggesting that it poses minimal long-term risks to ecosystems when handled responsibly. However, further investigations are needed to fully understand its environmental fate and potential toxicity to aquatic organisms.
In conclusion, tert-butyl 2-methyl-4-oxt-piperidine--carboxyliate, CAS No. 190906-- strong>, stands as a pivotal compound in modern organic chemistry. Its unique structure, versatile reactivity, and wide-ranging applications continue to drive innovation across multiple disciplines. As research progresses, this compound is expected to play an even more significant role in advancing drug discovery, materials science, and sustainable chemical processes.
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